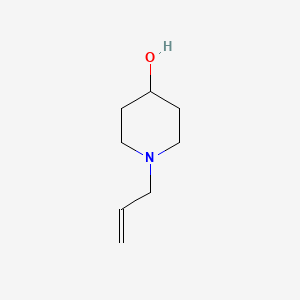

1-(丙-2-烯-1-基)哌啶-4-醇

描述

“1-(Prop-2-EN-1-YL)piperidin-4-OL” is also known as 4-allylpiperidin-4-ol hydrochloride . It’s a compound that has a molecular weight of 177.67 . It’s typically stored at room temperature and comes in a powder form .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Physical And Chemical Properties Analysis

“1-(Prop-2-EN-1-YL)piperidin-4-OL” is a powder that is stored at room temperature . It has a molecular weight of 177.67 .

科学研究应用

- Piperidines, including 1-(Prop-2-EN-1-YL)piperidin-4-OL, serve as essential building blocks for drug design. Their synthesis methods have been widely studied . Researchers explore efficient routes to access substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in various therapeutic areas.

- A series of 2-amino-4-(1-piperidine) pyridine derivatives, including 1-(Prop-2-EN-1-YL)piperidin-4-OL, were designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise for cancer treatment.

- Novel piperidin-4-ol derivatives have been synthesized and evaluated for their biological activity. Researchers aimed to find CCR5 antagonists with a unique skeleton as potential treatments for HIV-1 . The catechol moiety (2,4-dihydroxyl groups) in these compounds plays a crucial role in tyrosinase inhibition .

Synthesis and Medicinal Chemistry

Dual Kinase Inhibitors

CCR5 Antagonists for HIV-1

安全和危害

作用机制

- The primary target of 1-(Prop-2-EN-1-YL)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven-transmembrane G-protein-coupled receptor family and plays a crucial role in HIV-1 entry .

- CCR5 is essential for macrophagetropic (R5) HIV-1 strains to infect cells. Individuals with a CCR5Δ32 homozygous mutation are resistant to R5-tropic HIV-1 infection, while heterozygotes progress more slowly to AIDS .

Target of Action

Mode of Action

Biochemical Pathways

属性

IUPAC Name |

1-prop-2-enylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2,8,10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZXCZNLFSUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-EN-1-YL)piperidin-4-OL | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)

![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2390222.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)